1-[(1-cyclobutylazetidin-3-yl)methyl]-1H-pyrazole
Description
1-[(1-Cyclobutylazetidin-3-yl)methyl]-1H-pyrazole is a heterocyclic compound featuring a pyrazole core substituted with a cyclobutylazetidinylmethyl group. This structure combines the aromatic pyrazole ring—known for its role in coordination chemistry and medicinal applications—with a fused bicyclic amine moiety (cyclobutylazetidine), which may enhance steric bulk and modulate electronic properties. The compound’s synthesis typically involves multi-step functionalization, such as alkylation or cross-coupling reactions, as inferred from analogous preparations in patents and synthetic studies .
Properties
IUPAC Name |
1-[(1-cyclobutylazetidin-3-yl)methyl]pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-3-11(4-1)13-7-10(8-13)9-14-6-2-5-12-14/h2,5-6,10-11H,1,3-4,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRAYNFYLLOOTNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CC(C2)CN3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-cyclobutylazetidin-3-yl)methyl]-1H-pyrazole typically involves the following steps:
Formation of the Azetidine Ring: The cyclobutylazetidine moiety can be synthesized through a cyclization reaction involving a suitable precursor, such as a cyclobutylamine derivative.
Attachment of the Pyrazole Ring: The azetidine intermediate is then reacted with a pyrazole derivative under conditions that facilitate the formation of the desired bond. This step often involves the use of a base and a suitable solvent to promote the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-[(1-Cyclobutylazetidin-3-yl)methyl]-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole or azetidine rings are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and suitable solvents such as dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Antimicrobial Properties
Recent studies have evaluated the antimicrobial activity of pyrazole derivatives, including 1-[(1-cyclobutylazetidin-3-yl)methyl]-1H-pyrazole. These compounds have shown promising results against various bacterial strains and fungi. For instance, a related study demonstrated that certain pyrazole derivatives exhibited significant antibacterial and antifungal activities when tested in vitro against standard pathogens .
Antitumor Activity
Research has indicated that pyrazole derivatives can possess antitumor properties. A series of synthesized pyrazolo[1,5-a]pyrimidine derivatives were evaluated for their cytotoxic effects against human cancer cell lines (MCF-7, HCT-116, HepG2). The results showed that many compounds displayed notable antitumor activity, suggesting a potential pathway for further exploration of 1-[(1-cyclobutylazetidin-3-yl)methyl]-1H-pyrazole in cancer therapy .
Case Study 1: Antimicrobial Screening
In a study focusing on the antimicrobial properties of various pyrazole derivatives, compounds were screened against a panel of bacteria and fungi. The results indicated that modifications to the pyrazole structure significantly influenced antimicrobial efficacy. Compounds with electron-donating substituents exhibited enhanced activity compared to those with electron-withdrawing groups .
Case Study 2: Antitumor Evaluation
A series of pyrazole derivatives were synthesized and tested for their cytotoxicity against different cancer cell lines. Among them, certain derivatives showed IC values comparable to established chemotherapeutic agents like Doxorubicin. This highlights the potential for developing new anticancer drugs based on the pyrazole scaffold .
Mechanism of Action
The mechanism of action of 1-[(1-cyclobutylazetidin-3-yl)methyl]-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Diversity and Electronic Effects
Pyrazole derivatives vary widely in substituent groups, influencing their physicochemical and biological behaviors:
Key Observations :
- The cyclobutylazetidinyl group in the target compound introduces steric hindrance and rigidity , contrasting with planar substituents (e.g., pyrenyl in ) or electron-withdrawing groups (e.g., boron esters in ).
- Phosphine-substituted pyrazoles (e.g., BippyPhos derivatives in ) excel in catalysis due to their electron-rich nature, whereas the target compound’s amine-rich substituent may favor hydrogen bonding or ionic interactions .
Regioselectivity Challenges :
Photophysical and Coordination Properties
- Fluorophores : Pyrenylpyrazoles exhibit strong fluorescence due to extended π-systems, whereas the target compound’s saturated bicyclic group likely quenches fluorescence .
- Coordination Chemistry : Phosphine-substituted pyrazoles (e.g., Cy-BippyPhos in ) bind transition metals, while the target compound’s azetidine nitrogen may act as a Lewis base in coordination complexes .
Biological Activity
1-[(1-cyclobutylazetidin-3-yl)methyl]-1H-pyrazole (CAS Number: 2320857-49-4) is a novel compound within the pyrazole class, known for its diverse biological activities. Pyrazole derivatives have been extensively researched for their pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by relevant case studies and research findings.
Chemical Structure and Properties
The chemical structure of 1-[(1-cyclobutylazetidin-3-yl)methyl]-1H-pyrazole features a pyrazole ring fused with a cyclobutylazetidine moiety. The molecular weight is approximately 191.27 g/mol. Understanding the structure is crucial as it influences the compound's biological interactions.
| Property | Value |
|---|---|
| CAS Number | 2320857-49-4 |
| Molecular Weight | 191.27 g/mol |
| Chemical Formula | C_{11}H_{15}N_{3} |
| Structure | Chemical Structure |
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of pyrazole derivatives. In particular, compounds containing the pyrazole moiety have shown efficacy against various cancer cell lines, including breast and prostate cancer. For instance, a study demonstrated that certain pyrazoles could inhibit tumor growth through apoptosis induction in cancer cells .
Anti-inflammatory Effects
Pyrazole derivatives are also recognized for their anti-inflammatory properties. Research indicates that 1-[(1-cyclobutylazetidin-3-yl)methyl]-1H-pyrazole may exert its effects by inhibiting cyclooxygenase (COX) enzymes, which play a vital role in inflammation pathways. This inhibition can lead to reduced production of pro-inflammatory cytokines .
Analgesic Activity
The analgesic activity of pyrazoles has been well-documented. The compound's ability to modulate pain pathways suggests potential applications in pain management therapies. Studies have shown that specific pyrazole derivatives can significantly reduce pain responses in animal models, indicating their potential as non-opioid analgesics .
Case Studies
Several case studies have explored the biological activity of related pyrazole compounds:
- Case Study on Anticancer Activity :
- Anti-inflammatory Mechanisms :
- Pain Management :
Q & A
Basic Research Questions
Q. What established synthetic methodologies are available for 1-[(1-cyclobutylazetidin-3-yl)methyl]-1H-pyrazole, and how do reaction conditions impact yield and purity?
- Answer : The synthesis typically involves multi-step processes, including cyclobutyl-azetidine coupling and pyrazole functionalization. Key steps include:
- Cyclobutyl-azetidine precursor preparation : Cyclobutyl groups are introduced via alkylation or reductive amination under inert atmospheres (e.g., N₂) to prevent oxidation .
- Pyrazole ring formation : Hydrazine hydrate cyclization with ketones or aldehydes at 80–100°C for 6–12 hours yields the pyrazole core .
- Optimization : Solvent polarity (e.g., DMF vs. THF) and temperature control are critical for minimizing by-products. Yields range from 40–65% depending on steric hindrance .
- Table 1 : Example reaction conditions and yields:
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclobutyl coupling | NaBH₃CN, DMF, 0°C → RT | 55 | |
| Pyrazole cyclization | Hydrazine hydrate, EtOH, reflux | 62 |
Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Answer :
- NMR : ¹H/¹³C NMR resolves cyclobutyl and azetidine proton environments. Cyclobutyl protons appear as multiplet clusters at δ 2.5–3.0 ppm, while pyrazole protons resonate near δ 7.2–8.1 ppm .
- X-ray crystallography : Single-crystal diffraction confirms stereochemistry and bond angles, particularly for the strained cyclobutyl-azetidine junction (bond angles ~88–92°) .
- HRMS : High-resolution mass spectrometry validates molecular formula (e.g., [M+H]⁺ calculated for C₁₂H₁₈N₃: 204.1501) .
Q. How should researchers integrate theoretical frameworks into studies of this compound’s reactivity?
- Answer : Density functional theory (DFT) predicts electronic effects of substituents on pyrazole ring stability. For example, electron-withdrawing groups on the azetidine moiety increase ring strain, influencing reactivity in nucleophilic substitutions . Molecular docking simulations can guide hypotheses about biological target interactions .
Advanced Research Questions
Q. How can the cyclobutyl-azetidine coupling step be optimized to reduce by-products like N-alkylation isomers?
- Answer :
- Steric control : Use bulky bases (e.g., LDA) to direct regioselectivity during alkylation .
- Catalytic additives : Pd/C or CuI catalysts promote selective C–N bond formation, reducing isomerization .
- Kinetic monitoring : In-situ IR spectroscopy tracks intermediate formation to adjust reaction times dynamically .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Answer : Discrepancies may arise from assay conditions (e.g., cell line variability) or impurities. Mitigation includes:
- Purity validation : HPLC (>95% purity) and elemental analysis .
- Standardized assays : Use WHO-recommended cell lines (e.g., HEK293 for receptor binding) and replicate experiments across labs .
- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers .
Q. How does structural isomerism (e.g., cyclobutyl vs. cyclohexyl substituents) influence pharmacological properties?
- Answer : Cyclobutyl’s smaller ring size increases membrane permeability but reduces metabolic stability. Comparative studies show:
- LogP : Cyclobutyl derivatives have LogP ~2.1 vs. cyclohexyl’s ~3.5, impacting bioavailability .
- Metabolism : Cyclobutyl groups undergo faster CYP450 oxidation, requiring prodrug strategies for in vivo applications .
Q. What safety protocols are critical for handling intermediates during synthesis?
- Answer :
- Hydrazine derivatives : Use fume hoods and PPE (gloves, goggles) due to carcinogenic risk .
- Waste disposal : Neutralize acidic/basic by-products before disposal per EPA guidelines .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
